molecular formula C9H5BrFN B1376053 5-Bromo-3-fluoroquinoline CAS No. 1416440-63-5

5-Bromo-3-fluoroquinoline

Cat. No.: B1376053
CAS No.: 1416440-63-5
M. Wt: 226.04 g/mol
InChI Key: WDWPSSWYBURXPI-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoroquinoline is a halogenated quinoline derivative featuring a bromine atom at the 5-position and a fluorine atom at the 3-position of the bicyclic quinoline scaffold. The electron-withdrawing effects of the halogens modulate the quinoline ring's electronic properties, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

IUPAC Name

5-bromo-3-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPSSWYBURXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309750
Record name Quinoline, 5-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-63-5
Record name Quinoline, 5-bromo-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416440-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 3-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antibacterial Activity: 5-Bromo-3-fluoroquinoline acts as a building block for synthesizing potential antibacterial agents. It primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and leading to cell death. Studies have shown that it exhibits significant antimicrobial efficacy against various bacterial strains, with inhibition zones ranging from 20 mm to 25 mm.
  • Anticancer Properties: The compound has demonstrated cytotoxic effects on cancer cell lines like MCF-7 and A549, with IC50 values between 10 mM and 22 mM. Its mechanism involves inducing apoptosis through mitochondrial disruption and caspase activation.

2. Biological Research

  • Enzyme Inhibition Studies: this compound is utilized to study enzyme interactions, particularly in understanding bacterial survival mechanisms. Its halogen substituents enhance binding affinity to enzyme active sites, facilitating research into enzyme inhibition.
  • Cellular Mechanisms: The compound influences cellular processes by modulating gene expression related to cell cycle regulation, thereby inhibiting cell proliferation.

3. Material Science

  • Organic Semiconductors: The unique electronic properties of this compound make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its application in material science highlights its versatility beyond biological applications.

Case Studies

Antimicrobial Efficacy:
A study evaluated the compound's antimicrobial properties against several bacterial strains, demonstrating significant inhibition comparable to standard treatments.

Cytotoxicity in Cancer Cells:
In vitro studies on various cancer cell lines revealed substantial cytotoxicity, indicating its potential as an anticancer agent.

Enzyme Interaction Studies:
Research focusing on enzyme inhibition showed effective inhibition of critical bacterial enzymes due to enhanced binding properties from halogen substituents.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound Not Provided C₉H₅BrFN ~226.05 (estimated) Br (5), F (3) High cross-coupling reactivity
5-Bromo-3-(trifluoromethyl)quinoline 260973-10-2 C₁₀H₅BrF₃N 280.06 Br (5), CF₃ (3) Enhanced electron deficiency
4-Bromo-3-chloroquinoline 1209339-16-1 C₉H₅BrClN 242.50 Br (4), Cl (3) Steric hindrance at 3-position
3-Bromo-5-fluoroisonicotinaldehyde 407-20-5 C₆H₃BrFNO 204.00 Br (3), F (5), CHO Reactive aldehyde functionality

Key Findings and Implications

Substituent Effects: Fluorine’s high electronegativity in this compound enhances its electrophilicity compared to chlorine or trifluoromethyl analogs, favoring reactions with electron-rich coupling partners .

Positional Isomerism: Substituent placement significantly impacts electronic and steric profiles. For example, 5-Bromo-8-(trifluoromethyl)quinoline exhibits distinct reactivity compared to 3-substituted derivatives due to reduced conjugation .

Structural Scaffolds: Non-quinoline compounds like benzene diamines or pyridine aldehydes offer divergent applications (e.g., solubility or nucleophilic reactivity) but lack the bifunctional reactivity of quinoline-based systems .

Biological Activity

5-Bromo-3-fluoroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly its antibacterial and potential anticancer properties. This article delves into the mechanisms of action, pharmacological effects, and various applications of this compound, supported by relevant data and case studies.

Target Enzymes
this compound primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription. The compound forms complexes with these enzymes, disrupting the normal processes of DNA replication, which ultimately leads to cell death in bacteria.

Biochemical Interactions
The compound exhibits a strong affinity for binding to the active sites of these enzymes, inhibiting their function. This inhibition results in the accumulation of DNA breaks, which is detrimental to bacterial survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes .

Pharmacological Properties

Antibacterial Activity
Research indicates that this compound demonstrates potent antibacterial activity against various strains of both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to other fluoroquinolones, making it a valuable candidate for further development in treating resistant bacterial infections .

Comparative Efficacy Table

CompoundGram-Positive ActivityGram-Negative ActivityReference
This compoundHighModerate
CiprofloxacinHighHigh
LevofloxacinModerateHigh

Case Studies

In Vitro Studies
A series of studies have evaluated the antibacterial potency of this compound against various microbial strains. One notable study demonstrated that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting its potential as a therapeutic agent in combating resistant infections .

In Vivo Studies
In vivo assessments have shown that this compound maintains its efficacy when administered systemically. Animal models treated with this compound displayed reduced bacterial load and improved survival rates compared to untreated controls .

Cellular Effects

This compound influences cellular processes significantly. It modulates gene expression related to cell cycle regulation, inhibiting cell proliferation. Furthermore, it alters cellular metabolism by affecting key signaling pathways .

Chemical Reactions

The compound undergoes several chemical reactions that enhance its utility in medicinal chemistry:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
  • Oxidation/Reduction: The compound can be modified through redox reactions to create derivatives with varied biological activities.

Applications in Research

This compound serves as a building block in medicinal chemistry for developing new pharmaceuticals with enhanced antibacterial, antiviral, and anticancer properties. Its unique chemical structure also makes it suitable for applications in material science, such as organic semiconductors .

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-3-fluoroquinoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation or cross-coupling reactions using bromo- and fluoro-substituted precursors. For example:

  • Intermediate preparation : Use brominated aromatic precursors (e.g., 5-Bromo-2-fluoropyridine ) or fluorinated benzyl derivatives (e.g., 4-Bromo-3-fluorobenzyl bromide ) as starting materials.
  • Catalytic systems : Palladium-catalyzed Suzuki-Miyaura coupling is effective for introducing aryl/heteroaryl groups. Optimize ligand choice (e.g., SPhos or XPhos) to enhance regioselectivity.
  • Reaction monitoring : Employ TLC or HPLC to track intermediates, ensuring minimal side-product formation. Adjust temperature (e.g., 80–110°C) and solvent polarity (e.g., DMF or THF) to maximize yield (>70%) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Discrepancies in stability studies often arise from differences in:

  • Experimental design : Conduct systematic stability assays in buffered solutions (pH 1–12) at 25°C and 40°C. Use LC-MS to quantify degradation products (e.g., dehalogenation or hydrolysis).
  • Storage conditions : Evidence suggests bromo-fluoro compounds degrade faster at room temperature; store samples at 0–6°C to minimize decomposition .
  • Data normalization : Account for solvent effects (e.g., acetonitrile vs. aqueous buffers) and light exposure. Publish raw data alongside processed results to enable cross-study validation .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns. For example, fluorine’s deshielding effect in 19F^{19}\text{F}-NMR distinguishes 3-fluoro from other isomers .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns (Br/F signatures).
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives. Compare with databases (e.g., Cambridge Structural Database) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on electron-withdrawing effects of Br/F substituents on aromatic ring electrophilicity.
  • Docking studies : Simulate interactions with catalytic sites (e.g., Pd(0) centers) to predict regioselectivity in Suzuki couplings.
  • Benchmarking : Validate models against experimental kinetic data (e.g., Hammett plots) to refine parameters .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., NH in quinoline) using Boc or Fmoc groups during bromination/fluorination steps.
  • Kinetic vs. thermodynamic control : Lower reaction temperatures (e.g., −78°C) favor kinetic products, reducing dimerization.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates like Pd-π complexes, enabling real-time adjustments .

Basic: How do researchers assess the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl) and correlate changes with bioactivity.
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines to evaluate selectivity indices .

Advanced: What analytical approaches reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., water-ethanol) using UV-Vis spectroscopy.
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like DMSO or toluene.
  • Controlled crystallization : Isolate polymorphs and compare dissolution rates via DSC (Differential Scanning Calorimetry) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing HBr or HF gases.
  • Waste disposal : Segregate halogenated waste and consult certified agencies for incineration .

Advanced: How can researchers leverage fragment-based drug design (FBDD) with this compound scaffolds?

Methodological Answer:

  • Fragment screening : Use SPR (Surface Plasmon Resonance) or MST (Microscale Thermophoresis) to identify high-affinity fragments.
  • Click chemistry : Attach azide/alkyne-functionalized fragments via CuAAC reactions.
  • MD simulations : Model fragment binding poses in target proteins (e.g., topoisomerases) to prioritize synthesis .

Advanced: What methodologies address reproducibility challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral chromatography : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed reactions.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoroquinoline
Reactant of Route 2
5-Bromo-3-fluoroquinoline

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